molecular formula C9H15ClFNO4S B2376394 Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate CAS No. 1803604-30-9

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate

Cat. No.: B2376394
CAS No.: 1803604-30-9
M. Wt: 287.73
InChI Key: IGVVFNVHERMBNK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15ClFNO4S and a molecular weight of 287.74 g/mol . This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, a fluoroazetidine ring, and a carboxylate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-fluoroazetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, alcohols, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify enzyme active sites, leading to inhibition or alteration of enzyme activity. The fluoroazetidine ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)-3-fluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClFNO4S/c1-8(2,3)16-7(13)12-4-9(11,5-12)6-17(10,14)15/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVVFNVHERMBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-30-9
Record name tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate
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